Latonduine A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Latonduine A is a natural product found in Stylissa carteri and Stylissa with data available.

Applications De Recherche Scientifique

Cystic Fibrosis Treatment

Latonduine A has been identified as a corrector for the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This mutation leads to misfolding and retention of the CFTR protein within the endoplasmic reticulum, causing cystic fibrosis. Studies have shown that this compound and its analogs can restore CFTR function by enhancing the trafficking of the misfolded protein to the cell surface. One particular derivative demonstrated a ten-fold increase in corrector activity with an EC50 of 72.25 nM, indicating significant therapeutic potential for cystic fibrosis treatment .

Poly-ADP Ribose Polymerase Inhibition

this compound has been found to inhibit poly-ADP ribose polymerase (PARP) isozymes 1, 3, and 16. This inhibition is crucial for its role in correcting CFTR trafficking, as it modulates the unfolded protein response through regulation of inositol-requiring enzyme (IRE-1) activity. The relationship between PARP inhibition and CFTR correction highlights a novel mechanism of action for this compound .

Anticancer Properties

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, derivatives of latonduine have shown selective inhibition of several kinases related to cancer proliferation, including PIM-1, SGK-1, and GSK3β. The structural modifications in latonduine derivatives enhance their binding affinity to these targets, leading to increased cytotoxicity against cancer cells .

Mechanisms of Action

The anticancer activity is attributed to multiple mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of DNA topoisomerases.

- Intercalation into DNA, which disrupts replication processes .

Metal Complexation Studies

This compound has been explored for its ability to form metal complexes, particularly with copper(II). These metal complexes have shown improved solubility and bioavailability compared to their metal-free counterparts. The incorporation of metal ions not only enhances the pharmacological profile but also augments antiproliferative activity both in vitro and in vivo .

Structure-Activity Relationship Studies

Research on structure-activity relationships (SAR) has revealed that modifications to the latonduine scaffold can significantly influence its biological activity. For example:

- Substituting electron-withdrawing groups at specific positions on the indolobenzazepine backbone enhances antiproliferative effects.

- The introduction of functional groups suitable for chelation can improve metal complex formation and biological efficacy .

Case Studies

Analyse Des Réactions Chimiques

Modification and PARP Inhibition

Latonduine A inhibits both PARP3 and PARP16 . Chemical modifications of this compound can separate its PARP3 and PARP16 inhibition activities, leading to enzyme-selective inhibitors .

-

Compound 5 shows greater potency for inhibition of PARP3 compared to PARP16. It has a 96-fold greater potency for inhibition of PARP3 (IC50 3.1 μM) compared with its inhibition of PARP16 (IC50 296.3 μM) .

-

Compound 6 is a potent PARP16 inhibitor, showing 205-fold selectivity for PARP16 compared with PARP3 (IC50 74.1 μM) .

IC50 Values for PARP Inhibition by this compound, 5, and 6

| Compound | PARP1 (μM) | PARP3 (μM) | PARP16 (μM) |

|---|---|---|---|

| This compound (1 ) | 24.3 | 3.4 | 0.427 |

| 5 | 20.1 | 3.1 | 296.3 |

| 6 | 17.8 | 74.1 | 0.362 |

Reactions with Copper(II)

Latonduine and indoloquinoline derivatives (HL 1 –HL 8 ) and their copper(II) complexes (1 –8 ) have been synthesized and characterized .

-

The latonduine derivatives act as monoanionic tridentate ligands to both Cu(II) atoms Cu1 and Cu2 .

-

The neutral form (HL ) predominates at physiological pH in solution .

-

Increase in pH is accompanied by a shift to a lower wavelength (345 nm → 316 nm) parallel with the development of a new band at 449 nm, suggesting a rearrangement in the coordination sphere .

-

The deprotonation of the non-coordinating hydrazonic nitrogen is likely, and complex [Cu(L1nm)]+ is formed .

Additional Reactions

Other reactions reported include those for synthesizing azetidines and benzazepine-1,5-diones, as well as reductions using sodium borohydride .

Propriétés

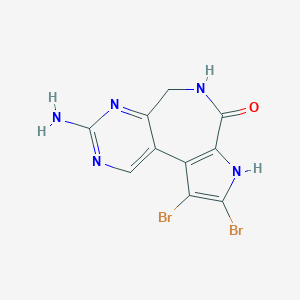

Formule moléculaire |

C10H7Br2N5O |

|---|---|

Poids moléculaire |

373 g/mol |

Nom IUPAC |

12-amino-3,4-dibromo-5,8,11,13-tetrazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10,12-pentaen-7-one |

InChI |

InChI=1S/C10H7Br2N5O/c11-6-5-3-1-15-10(13)16-4(3)2-14-9(18)7(5)17-8(6)12/h1,17H,2H2,(H,14,18)(H2,13,15,16) |

Clé InChI |

GGCJGNBVVMDYKM-UHFFFAOYSA-N |

SMILES |

C1C2=NC(=NC=C2C3=C(C(=O)N1)NC(=C3Br)Br)N |

SMILES canonique |

C1C2=NC(=NC=C2C3=C(C(=O)N1)NC(=C3Br)Br)N |

Synonymes |

latonduine A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.